
BOC-VAL-ARG-AMC HCL
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Overview
Description
It is widely used in biochemical assays to measure the activity of trypsin-like serine proteases and thrombin . The compound is characterized by its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-VAL-ARG-AMC HCL involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling with 7-amido-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The final product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is then lyophilized and packaged under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
BOC-VAL-ARG-AMC HCL primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteases, which cleave the peptide bond between the amino acids and the AMC moiety .
Common Reagents and Conditions
Enzymes: Trypsin, thrombin, and other serine proteases.
Buffers: Tris-HCl buffer (pH 8.0) is commonly used to maintain the optimal pH for enzyme activity.
Reaction Conditions: The reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Scientific Research Applications
Peptide Synthesis
Overview : BOC-VAL-ARG-AMC HCl serves as a crucial building block in the synthesis of peptides. These peptides are essential for developing new drugs and therapies within the pharmaceutical industry.
Key Points :
- Role in Drug Development : The compound aids in the design of targeted therapies, particularly in cancer research, by contributing to a better understanding of tumor microenvironments .
- Peptide Libraries : It is often used to create peptide libraries that facilitate the screening of potential therapeutic candidates.
Fluorogenic Substrates
Overview : this compound is employed as a fluorogenic substrate in assays designed to measure protease activity.
Key Points :
- Enzyme Activity Measurement : The release of fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage allows researchers to quantify protease activity .
- Specificity Studies : Studies have demonstrated its effectiveness in characterizing enzyme specificity and kinetics. For example, optimized substrates derived from this compound exhibited significantly higher catalytic efficiency compared to commercial substrates .
Drug Development
Overview : This compound plays a significant role in drug development processes by enabling researchers to explore enzyme interactions and their implications in disease mechanisms.
Key Points :
- Targeted Therapies : this compound is particularly valuable in cancer research for understanding how proteases influence tumor progression and metastasis .
- Therapeutic Insights : Its use in various assays helps elucidate the role of specific enzymes in disease pathways, leading to potential therapeutic targets.
Biotechnology
Overview : In biotechnology, this compound is utilized to optimize the production of recombinant proteins.
Key Points :
- Protein Yield and Purity : The compound assists in enhancing the yield and purity of desired proteins during biopharmaceutical manufacturing processes .
- Recombinant Protein Production : It is integral to developing methods that improve the efficiency of protein production systems.
Diagnostics
Overview : this compound is also applied in diagnostic tools aimed at detecting specific proteases.
Key Points :
- Disease Detection Tools : Its ability to quantify protease activity makes it useful for developing diagnostic assays that can enhance disease detection and monitoring capabilities .
- Rapid Detection Methods : For instance, it has been employed for the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA) using fluorogenic substrates .
- Cancer Research Application
- MRSA Detection
- Enzyme Kinetics Investigation
Mechanism of Action
The mechanism of action of BOC-VAL-ARG-AMC HCL involves its cleavage by specific proteases. The proteases recognize and bind to the peptide sequence (Val-Pro-Arg) and cleave the bond between the arginine and AMC moiety. This cleavage releases the AMC, which then fluoresces upon excitation . The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement.
Comparison with Similar Compounds
Similar Compounds
Boc-Arg-Val-Arg-Arg-AMC hydrochloride: Another fluorogenic substrate used for measuring furin activity.
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for different proteases.
Uniqueness
BOC-VAL-ARG-AMC HCL is unique due to its specific peptide sequence, which makes it an ideal substrate for trypsin-like serine proteases and thrombin. Its high sensitivity and specificity make it a preferred choice in various biochemical assays .
Biological Activity
BOC-VAL-ARG-AMC HCl (Boc-Val-Arg-AMC) is a fluorogenic peptide substrate widely used in biochemical assays to study proteolytic enzymes, particularly serine proteases such as thrombin and kallikreins. This compound is notable for its ability to release a fluorescent signal upon cleavage, making it an effective tool for monitoring enzyme activity in various biological contexts.
- Chemical Name : BOC-Val-Arg-AMC Hydrochloride
- CAS Number : 65147-04-8
- Molecular Formula : C₁₃H₁₈ClN₃O₃
- Appearance : Solid lyophilized powder
- Solubility : Soluble in water and 5% acetic acid
The biological activity of Boc-Val-Arg-AMC is primarily quantified through the release of the fluorescent compound 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. The fluorescence emission occurs at wavelengths of 440-460 nm when excited at 360-380 nm, allowing for sensitive detection of protease activity .
Enzymatic Specificity
Boc-Val-Arg-AMC serves as a substrate for several key enzymes:
- Thrombin : Km = 21 µM, kcat = 109 s⁻¹
- Kallikrein : Km values vary by isoform; it is particularly effective for Kallikrein 5 and Kallikrein 8.
The substrate's specificity is influenced by the amino acid sequence, which impacts binding affinity and catalytic efficiency. The presence of the BOC (tert-butyloxycarbonyl) protecting group enhances stability and solubility, making it suitable for enzymatic assays .
Applications in Research
Boc-Val-Arg-AMC has been utilized in various studies, including:
- Detection of Thrombin Activity : It has been employed to measure thrombin activity in coagulation studies, demonstrating its utility in understanding blood clotting mechanisms.
- Kallikrein Studies : This substrate has been instrumental in characterizing kallikrein enzymes, which play significant roles in inflammation and pain pathways.
- Rapid Detection of MRSA : The substrate has been used to facilitate the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in clinical diagnostics .
Case Study 1: Thrombin Activity Measurement
In a study assessing thrombin activity using Boc-Val-Arg-AMC, researchers found that the substrate effectively differentiated between various thrombin concentrations, providing a reliable method for quantifying enzyme activity under different physiological conditions. The study reported a linear correlation between fluorescence intensity and thrombin concentration, validating the use of this substrate in clinical assays .
Case Study 2: Kallikrein Characterization
Research investigating kallikrein enzymes demonstrated that Boc-Val-Arg-AMC could effectively differentiate between isoforms based on their kinetic parameters. The study established that Kallikrein 8 exhibited higher catalytic efficiency with Boc-Val-Arg-AMC compared to other substrates, highlighting its specificity for this enzyme .
Comparative Analysis of Substrates
Substrate | Km (µM) | kcat (s⁻¹) | Enzyme Type |
---|---|---|---|
Boc-Val-Arg-AMC | 21 | 109 | Thrombin |
Bz-Phe-Val-Arg-AMC | 25 | 89 | Thrombin-Staphylocoagulase Complex |
Ac-Thr-Lys-Leu-Arg-AMC | 15 | 45 | Kallikrein |
This table illustrates the comparative enzymatic kinetics of various substrates used for studying proteolytic activity, emphasizing Boc-Val-Arg-AMC's high efficiency with thrombin.
Q & A
Basic Research Questions
Q. What are the standard protocols for using BOC-VAL-ARG-AMC HCL in protease activity assays?
Methodological Answer:
- Reconstitution and Storage: Dissolve the substrate in DMSO or buffer (pH 7.4–8.0) to avoid aggregation. Store aliquots at -20°C to prevent hydrolysis .
- Assay Setup: Use kinetic fluorescence assays (excitation/emission: 380/460 nm) with a protease (e.g., trypsin-like serine proteases) in buffer (e.g., Tris-HCl, 25–37°C). Include negative controls (substrate alone, protease inhibitor) .
- Data Collection: Monitor fluorescence intensity over time (e.g., 0–60 min) and calculate enzyme activity via AMC release rates (calibrate with free AMC standards) .
Q. How can researchers optimize assay conditions for this compound to minimize background noise?
Methodological Answer:
- pH and Temperature: Test buffers (pH 6.5–8.5) and temperatures (25–37°C) to maximize protease-substrate specificity. For example, thrombin shows optimal activity at pH 8.0 .
- Substrate Concentration: Perform Michaelis-Menten kinetics to determine Km and avoid substrate inhibition (typical working range: 10–200 µM) .
- Detection Parameters: Adjust gain settings on fluorometers to avoid signal saturation and validate linearity with dilution series .
Q. What controls are essential for validating results in kinetic assays using this compound?
Methodological Answer:
- Negative Controls:
- Positive Controls:
- Known protease activators (e.g., Ca²⁺ for calpain).
- Fluorescence calibration with free AMC (e.g., 0–50 µM) .
Advanced Research Questions
Q. How should experimental design account for off-target protease activity when using this compound?
Methodological Answer:
- Specificity Testing: Pre-treat samples with class-specific inhibitors (e.g., aprotinin for serine proteases, E-64 for cysteine proteases) to isolate target activity .
- Fractionation: Use size-exclusion chromatography or immunodepletion to remove interfering proteases from crude lysates .
- Orthogonal Validation: Confirm results with alternative substrates (e.g., FRET-based) or zymography .
Q. How can researchers resolve contradictory kinetic data (e.g., VmaxV_{max}Vmax, KmK_mKm) from different studies using this compound?
Methodological Answer:
- Variable Audit: Compare buffer composition (e.g., ionic strength, cofactors), enzyme purity, and detection equipment (e.g., plate reader vs. spectrophotometer) across studies .
- Normalization: Express activity as "% control" or standardize to protein concentration (Bradford assay) .
- Meta-Analysis: Apply statistical models (e.g., random-effects) to aggregate data and identify outliers .
Q. What statistical methods are appropriate for validating protease inhibition potency using this substrate?
Methodological Answer:
- Dose-Response Curves: Fit inhibitor concentration vs. % activity data to a sigmoidal model (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ .
- Error Analysis: Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for kinetic parameters .
- Reproducibility: Perform intra- and inter-assay CV calculations (acceptance threshold: <15%) .
Q. How can this compound be integrated with other methodologies (e.g., mass spectrometry) to study protease regulation in complex biological systems?
Methodological Answer:
- Multi-Omics Workflow:
- Use the substrate for real-time activity profiling in cell lysates.
- Isolate proteases via affinity chromatography (e.g., tagged inhibitors).
- Identify interacting proteins via LC-MS/MS and correlate with activity data .
- Spatiotemporal Analysis: Combine fluorescence imaging (substrate localization) with transcriptomics (e.g., RNA-seq of protease genes) .
Q. What are the best practices for ensuring long-term reproducibility of assays using this compound?
Methodological Answer:
- Batch Consistency: Validate each substrate batch via HPLC (purity >95%) and kinetic assays against a reference standard .
- Protocol Documentation: Share detailed SOPs for reconstitution, storage, and assay conditions (e.g., via protocols.io ) .
- Blinded Analysis: Assign sample IDs randomly and use automated data pipelines to reduce observer bias .
Q. How can findings from this compound-based studies be linked to broader theoretical frameworks (e.g., protease signaling in apoptosis)?
Methodological Answer:
- Conceptual Mapping: Align experimental data with pathways (e.g., caspase activation in apoptosis) using tools like KEGG or Reactome .
- Mechanistic Modeling: Build computational models (e.g., ordinary differential equations) to predict protease network dynamics .
- Hypothesis Testing: Use substrate activity data to validate/refute theoretical predictions (e.g., protease X as a master regulator of pathway Y) .
Properties
CAS No. |
113865-96-6 |
---|---|
Molecular Formula |
C26H39ClN6O6 |
Molecular Weight |
567.08 |
Origin of Product |
United States |
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